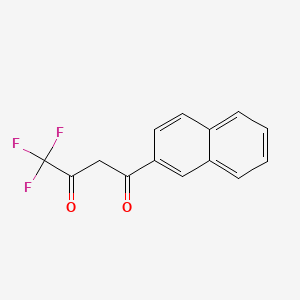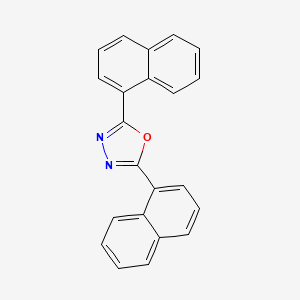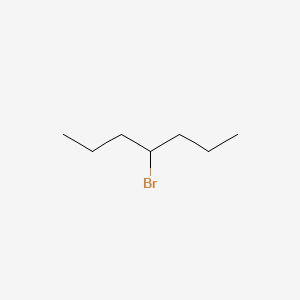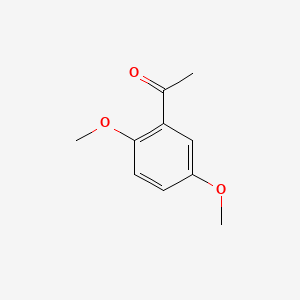
1-Aminofluoren
Übersicht
Beschreibung
1-Aminofluorene, also known as Fluoren-1-amine or 9H-Fluoren-1-amine, is an organic compound with the molecular formula C₁₃H₁₁N. It is a derivative of fluorene, characterized by the presence of an amino group attached to the fluorene ring. This compound is notable for its applications in various fields, including organic synthesis, materials science, and biological research.
Wissenschaftliche Forschungsanwendungen
1-Aminofluorene has a wide range of applications in scientific research:
Biology: 1-Aminofluorene is used in studies related to DNA adduct formation and mutagenesis.
Industry: It is used in the production of polymers and as a component in organic photovoltaic cells.
Wirkmechanismus
Target of Action
1-Aminofluorene, also known as 9H-Fluoren-1-amine, primarily targets DNA in cells . It forms DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical . This process is believed to be a crucial step in chemical carcinogenesis .
Mode of Action
The compound interacts with DNA, leading to the formation of DNA adducts . This interaction can cause mutations and changes in DNA, which can lead to carcinogenesis . The formation and persistence of these DNA adducts are considered a significant factor in the compound’s carcinogenic potential .
Biochemical Pathways
1-Aminofluorene is metabolically activated in the body, leading to the formation of DNA adducts . This metabolic activation is a part of the broader biochemical pathways involving aromatic amines and nitroaromatic hydrocarbons . The exact pathways and their downstream effects are complex and may vary depending on several factors, including the specific cell type and the presence of other compounds .
Pharmacokinetics
It is known that the compound can be metabolically activated in the body, and this activation is a critical step in its mode of action . More research is needed to fully understand the ADME properties of 1-Aminofluorene and their impact on its bioavailability and effects.
Result of Action
The primary result of 1-Aminofluorene’s action is the formation of DNA adducts, which can lead to mutations and changes in DNA . These changes can disrupt normal cellular processes and lead to carcinogenesis . The compound’s carcinogenic potential is believed to be primarily due to these DNA adducts .
Action Environment
The action, efficacy, and stability of 1-Aminofluorene can be influenced by various environmental factors. These can include the presence of other compounds, the specific cell type, and the overall physiological state of the body . More research is needed to fully understand how these and other environmental factors influence the action of 1-Aminofluorene.
Biochemische Analyse
Cellular Effects
1-AF has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to interact with cellular DNA, leading to the formation of two C8-substituted acetylaminofluorene (AAF) and aminofluorene (AF) adducts .
Molecular Mechanism
The molecular mechanism of 1-AF is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 1-AF change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited
Metabolic Pathways
1-AF is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
The transport and distribution of 1-AF within cells and tissues involve several processes. It could interact with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
1-Aminofluorene can be synthesized through several methods, primarily involving the reduction of nitrofluorene derivatives. One common synthetic route involves the reduction of 2-nitrofluorene using hydrazine hydrate in the presence of a palladium-on-charcoal catalyst. The reaction is carried out in ethanol, and the product is purified through recrystallization . Another method involves the reduction of 2-nitrofluorene with zinc dust and calcium chloride in an alcoholic medium . These methods yield 1-aminofluorene as a crystalline solid with a high degree of purity.
Analyse Chemischer Reaktionen
1-Aminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, palladium-on-charcoal, and zinc dust. Major products formed from these reactions include 2-aminofluorene and other substituted fluorene derivatives .
Oxidation: 1-Aminofluorene can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of nitrofluorene derivatives to 1-aminofluorene is a key synthetic route.
Substitution: The amino group in 1-aminofluorene can undergo electrophilic substitution reactions, leading to various substituted products.
Vergleich Mit ähnlichen Verbindungen
1-Aminofluorene can be compared with other aromatic amines, such as 2-aminofluorene, 1-aminopyrene, and 1,5-diaminonaphthalene. These compounds share similar structural features and undergo comparable chemical reactions. 1-aminofluorene is unique in its specific applications and the nature of its interactions with biological molecules .
2-Aminofluorene: Similar in structure but differs in the position of the amino group.
1-Aminopyrene: Another aromatic amine with applications in nanotechnology and materials science.
1,5-Diaminonaphthalene: Used in the synthesis of dyes and pigments, with distinct reactivity compared to 1-aminofluorene.
Eigenschaften
IUPAC Name |
9H-fluoren-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSPWCARDHRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212857 | |
| Record name | Fluoren-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-63-4 | |
| Record name | 1-Aminofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOREN-1-AMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOREN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4106Q2NK4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Aminofluorene contribute to the development of cancer?
A: While 1-Aminofluorene itself may not be directly carcinogenic, its N-hydroxy derivative, N-hydroxy-N-acetyl-1-aminofluorene, has been shown to induce significant changes in mitochondrial function. [] Specifically, it induces adenosine triphosphate (ATP)-energized mitochondrial volume changes in the presence of showdomycin. This effect on mitochondria, the powerhouses of cells, is suggested as a potential mechanism contributing to its carcinogenicity. [] Further research has shown that the position of the aromatic substitution on N-acetylaminofluorenes influences their carcinogenicity, with 2- and 3-substituted isomers being more potent than 1- and 4-substituted isomers. []
Q2: What is known about the metabolism of 2-Acetylaminofluorene (a related compound) in rats?
A: Research indicates that 2-Acetylaminofluorene (2-AAF) undergoes extensive metabolism in rats. [] A significant portion of the administered dose is not recovered in the acetone-extractable fraction of stomach contents, tissues, or excreta. This suggests the formation of metabolites that are not soluble in acetone. [] Further investigation revealed that 7-hydroxy-2-acetylaminofluorene is a urinary metabolite of 2-AAF in rats. [] This finding points to the possibility of esterification with fatty acids, forming conjugates that might contribute to the 'missing' fraction. Additionally, deacetylation of 2-AAF to form 1-aminofluorene is considered a metabolic pathway in rats. [] This deacetylated form could potentially form peptide bonds with tissue proteins, leading to further metabolic complexity.
Q3: How does the structure of 1-Aminofluorene relate to its chemical properties?
A3: 1-Aminofluorene's structure consists of a fluorene backbone with an amino group (-NH2) attached to the 1 position of the aromatic ring system. This structure dictates its reactivity and interactions in chemical and biological systems. While specific spectroscopic data wasn't provided in the research excerpts, the presence of the aromatic system and the amino group suggests characteristic signals in NMR and IR spectroscopy.
Q4: What are the key findings related to the pyrolysis of oxindole and its connection to 1-Aminofluorene?
A: The pyrolysis of oxindole, a structurally related heterocyclic compound, offers insights into potential formation pathways of 1-Aminofluorene. When pyrolyzed at 850 °C, oxindole breaks down into various products, including benzene, benzonitrile, and aniline. [] Notably, the study found that the nitrile carbon in the produced benzonitrile originates from the C7a carbon of the oxindole, not the C3 position. [] Further supporting the role of reactive intermediates, pyrolyzing 4-phenyl-oxindole yielded 1-aminofluorene as a product. [] These results, combined with isotopic labeling studies, point towards the involvement of arylnitrenes and arylcarbenes as reactive intermediates in the pyrolysis process. []
Q5: How do dietary factors influence the carcinogenic effects of 2-Acetylaminofluorene in rats?
A: Studies using 2-Acetylaminofluorene (2-AAF) in rat models have demonstrated a significant influence of dietary composition on tumor development. [] High levels of dietary protein have been shown to have a protective effect against the induction of mammary, ear-duct, and liver tumors by 2-AAF. [] Conversely, the omission of fat from the diet, while inhibiting mammary tumor induction, promoted the development of eye tumors in rats. [] These findings highlight the complex interplay between dietary factors and the carcinogenic potential of compounds like 2-AAF.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














